molecular formula C19H20FN3O2S B328310 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone

Cat. No.: B328310
M. Wt: 373.4 g/mol
InChI Key: JZFUGYYEGQWUMI-WSDLNYQXSA-N
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Description

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a fluorobenzyl group, a methoxybenzylidene moiety, and a hydrazinecarbothioamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This step forms the 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde intermediate.

    Hydrazone Formation: The intermediate is then reacted with prop-2-en-1-ylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.

    Cyclization and Thioamide Formation: The final step involves cyclization and introduction of the thioamide group using a reagent such as thiourea under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone or thioamide groups.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazone or thioamide derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorobenzyl and methoxybenzylidene moieties, along with the hydrazinecarbothioamide group, make it a versatile compound for various applications.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

1-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C19H20FN3O2S/c1-3-10-21-19(26)23-22-12-14-8-9-17(18(11-14)24-2)25-13-15-6-4-5-7-16(15)20/h3-9,11-12H,1,10,13H2,2H3,(H2,21,23,26)/b22-12+

InChI Key

JZFUGYYEGQWUMI-WSDLNYQXSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)NCC=C)OCC2=CC=CC=C2F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F

Origin of Product

United States

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